molecular formula C20H17ClN2O3 B13439670 Ketazolam-13C,d3

Ketazolam-13C,d3

Cat. No.: B13439670
M. Wt: 372.8 g/mol
InChI Key: PWAJCNITSBZRBL-JVXUGDAPSA-N
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Preparation Methods

The synthesis of Ketazolam-13C,d3 involves the incorporation of carbon-13 and deuterium into the molecular structure of Ketazolam. The synthetic route typically starts with the preparation of labeled precursors, followed by their incorporation into the benzodiazepine framework. The reaction conditions often involve the use of labeled reagents and catalysts under controlled temperature and pressure . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield of the labeled compound .

Chemical Reactions Analysis

Ketazolam-13C,d3, like other benzodiazepines, undergoes various chemical reactions, including:

Scientific Research Applications

Ketazolam-13C,d3 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ketazolam-13C,d3 is similar to that of other benzodiazepines. It enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) by binding to the GABA-A receptor. This binding increases the conductance of chloride ions across the neuronal cell membrane, leading to hyperpolarization and inhibition of neuronal firing. This results in the anxiolytic, sedative, and muscle relaxant effects observed with benzodiazepines .

Comparison with Similar Compounds

Ketazolam-13C,d3 can be compared with other benzodiazepines such as diazepam, oxazepam, and temazepam. While all these compounds share a similar core structure and mechanism of action, this compound is unique due to its stable isotope labeling, which makes it particularly valuable in research applications. The stable isotopes allow for precise tracking and analysis in metabolic studies, providing insights that are not possible with non-labeled compounds .

Similar Compounds

Properties

Molecular Formula

C20H17ClN2O3

Molecular Weight

372.8 g/mol

IUPAC Name

11-chloro-2-methyl-12b-phenyl-8-(trideuterio(113C)methyl)-6H-[1,3]oxazino[3,2-d][1,4]benzodiazepine-4,7-dione

InChI

InChI=1S/C20H17ClN2O3/c1-13-10-18(24)23-12-19(25)22(2)17-9-8-15(21)11-16(17)20(23,26-13)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3/i2+1D3

InChI Key

PWAJCNITSBZRBL-JVXUGDAPSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])N1C(=O)CN2C(=O)C=C(OC2(C3=C1C=CC(=C3)Cl)C4=CC=CC=C4)C

Canonical SMILES

CC1=CC(=O)N2CC(=O)N(C3=C(C2(O1)C4=CC=CC=C4)C=C(C=C3)Cl)C

Origin of Product

United States

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